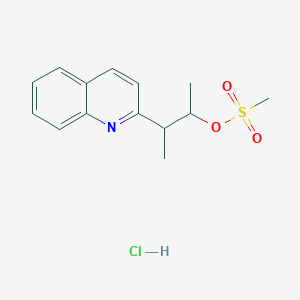
3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride
Vue d'ensemble
Description
3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride, or 3-QMBH, is a quinoline-based compound that has been used in scientific research for a number of purposes. This compound is a hydrochloride salt of the quinoline-based organic compound 3-(Quinolin-2-yl)butan-2-yl methanesulfonate, which is a derivative of quinoline and a member of the quinoline-based sulfonates. 3-QMBH has been found to possess a wide range of properties, such as high solubility, low toxicity, and low volatility. This compound has been used in a variety of research applications, including as a reagent for synthesis, as a catalyst, and as a drug delivery system.
Mécanisme D'action
The mechanism of action of 3-QMBH is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to the substrate, which is then converted into the desired product. This process is known as proton transfer. Additionally, 3-QMBH is thought to act as a nucleophile, reacting with the substrate to form the desired product.
Effets Biochimiques Et Physiologiques
3-QMBH has been found to have a wide range of biochemical and physiological effects. In animal studies, 3-QMBH has been found to have anti-inflammatory and anti-cancer effects. Additionally, 3-QMBH has been found to have anti-fungal and anti-bacterial effects. Furthermore, 3-QMBH has been found to have antioxidant and anti-aging effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-QMBH in laboratory experiments include its high solubility, low toxicity, and low volatility. Additionally, 3-QMBH is relatively inexpensive and easy to obtain. However, there are some limitations to using 3-QMBH in laboratory experiments. For example, 3-QMBH is not very stable and can decompose over time. Additionally, 3-QMBH can react with other compounds, which can lead to unwanted side reactions.
Orientations Futures
The future directions for the use of 3-QMBH in scientific research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug delivery and other areas of medicine. Additionally, further research into the mechanisms of action of 3-QMBH, as well as its potential toxicity, is needed. Additionally, further research into the synthesis of 3-QMBH, as well as its potential applications as a reagent for synthesis and as a catalyst, is needed. Finally, further research into the potential uses of 3-QMBH in other areas, such as agriculture and food science, is needed.
Applications De Recherche Scientifique
3-QMBH has been used in a variety of scientific research applications, such as as a reagent for synthesis, as a catalyst, and as a drug delivery system. As a reagent for synthesis, 3-QMBH has been used in the synthesis of a variety of compounds, including quinoline derivatives, quinoline-based sulfonates, and quinoline-based amides. As a catalyst, 3-QMBH has been used in the synthesis of a variety of organic compounds, including quinoline-based compounds, quinoline-based sulfonates, and quinoline-based amides. As a drug delivery system, 3-QMBH has been used in the delivery of a variety of drugs, including anti-cancer drugs, antibiotics, and antiviral drugs.
Propriétés
IUPAC Name |
3-quinolin-2-ylbutan-2-yl methanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S.ClH/c1-10(11(2)18-19(3,16)17)13-9-8-12-6-4-5-7-14(12)15-13;/h4-11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPWQQDUUQTKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(C)OS(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B1432119.png)
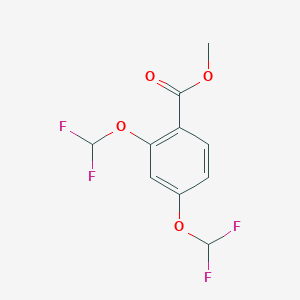
![2-[(4-Methylcyclohexyl)amino]ethan-1-ol hydrochloride](/img/structure/B1432121.png)
![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)
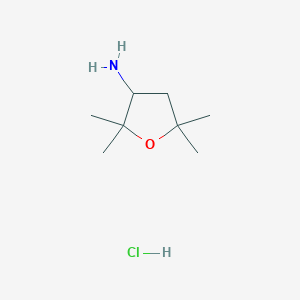
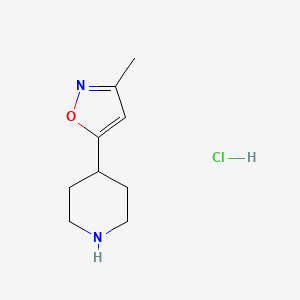
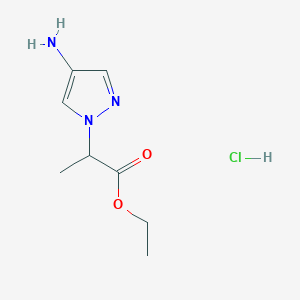
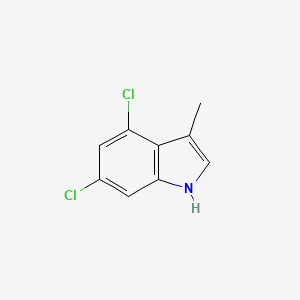
![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)
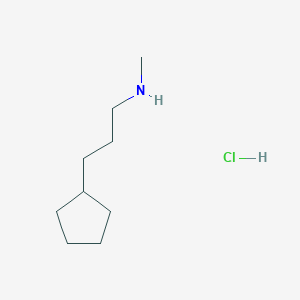
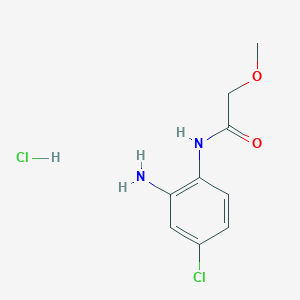
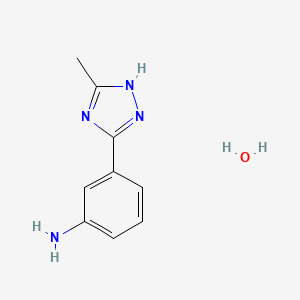
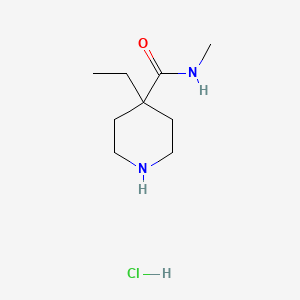
![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432140.png)